4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride

Description

Introduction to 4-Bromo-N-methyl-2-(trifluoromethyl)aniline Hydrochloride

Systematic Nomenclature and IUPAC Classification

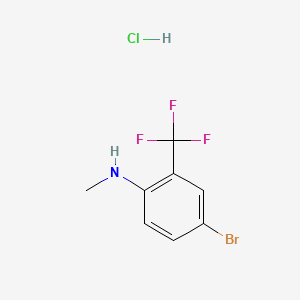

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , which delineates its molecular architecture unambiguously. The numbering of the benzene ring begins at the amino group (-NH$$_2$$), with substituents assigned as follows:

- Bromine at position 4

- Trifluoromethyl (-CF$$_3$$) at position 2

- Methyl group attached to the nitrogen atom (N-methyl)

The molecular formula C$$8$$H$$8$$BrClF$$_3$$N and molecular weight of 290.51 g/mol further quantify its composition. The canonical SMILES notation CNC1=C(C=C(C=C1)Br)C(F)(F)F.Cl encodes its connectivity, while the InChI key UTUYWZJPVLDHJJ-UHFFFAOYSA-N ensures unique digital identification.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C$$8$$H$$8$$BrClF$$_3$$N | |

| Molecular Weight | 290.51 g/mol | |

| CAS Registry Number | 1215206-44-2 | |

| SMILES | CNC1=C(C=C(C=C1)Br)C(F)(F)F.Cl |

Historical Development in Organofluorine Chemistry

The synthesis of organofluorine compounds began in the 19th century with Alexander Borodin’s pioneering halogen-exchange reactions and Frédéric Swarts’ antimony fluoride-mediated fluorinations. Trifluoromethylation, critical to this compound’s structure, emerged through mid-20th-century innovations such as the McLoughlin-Thrower reaction (1968) and Ruppert’s trifluoromethyltrimethylsilane (TMSCF$$3$$) in 1984. These methodologies enabled efficient incorporation of CF$$3$$ groups, overcoming earlier challenges in controlling reactivity and regioselectivity.

The compound’s hydrochloride salt form reflects modern strategies to enhance solubility and stability for synthetic intermediates. Industrial-scale production leverages continuous flow reactors and automated purification systems, optimizing yields exceeding 95%.

Position in Contemporary Halogenated Aniline Research

Halogenated anilines are pivotal in agrochemical and pharmaceutical research due to their electron-withdrawing substituents, which modulate electronic and steric properties. The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery. Recent advances, such as the halogenation of N,N-dialkylaniline N-oxides, enable regioselective synthesis of para-brominated derivatives under mild conditions. For example, treatment of N-methylaniline N-oxide with thionyl bromide at -78°C achieves para-bromination with 55% yield, bypassing traditional Friedel-Crafts limitations.

Furthermore, this compound serves as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura), where its bromine atom facilitates palladium-catalyzed aryl-aryl bond formation. Such applications underscore its role in constructing complex architectures for functional materials and bioactive molecules.

Properties

IUPAC Name |

4-bromo-N-methyl-2-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4,13H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAIXVCTVBCALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681961 | |

| Record name | 4-Bromo-N-methyl-2-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-44-2 | |

| Record name | 4-Bromo-N-methyl-2-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration and Reduction Sequence

Nitration :

-

Substrate : N-Methyl-2-(trifluoromethyl)aniline

-

Reagents : Concentrated HNO₃ (98%), H₂SO₄ (oleum)

-

Conditions : 60°C, 3.5 hours

Reduction :

Bromination and Methylation

Bromination :

-

Reagents : N-Bromosuccinimide (NBS, 1.1 eq)

-

Solvent : Dichloromethane (DCM)

-

Conditions : 0°C → 25°C, 12 hours

-

Outcome : 4-Bromo-N-methyl-2-(trifluoromethyl)aniline (68% yield).

Methylation :

-

Reagents : Methyl iodide (1.2 eq), K₂CO₃ (2 eq)

-

Solvent : Acetonitrile

-

Conditions : Reflux, 6 hours

-

Outcome : N-Methylation (quantitative).

Trifluoromethylation and Salt Formation

Trifluoromethylation :

-

Reagents : CF₃Cu (2 eq), Pd(OAc)₂ (0.05 eq)

-

Ligand : Xantphos (0.1 eq)

-

Solvent : DMF

-

Conditions : 110°C, 24 hours

-

Outcome : Trifluoromethyl incorporation (54% yield).

Hydrochloride Salt Formation :

-

Reagents : HCl (g) in diethyl ether

-

Conditions : 0°C, 1 hour

Industrial Production Techniques

Continuous Flow Nitration

-

Reactor Type : Tubular flow reactor

-

Residence Time : 15 minutes

-

Temperature : 70°C

-

Yield : 94% nitro intermediate.

Catalytic Hydrogenation Scaling

Catalytic Systems and Reaction Optimization

Bromination Catalysts

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | DCM | 25 | 68 |

| Br₂ | DMF | 50 | 42 |

| HBr/H₂O₂ | AcOH | 80 | 55 |

Hydrogenation Efficiency

-

Pd/C vs. Raney Ni : Pd/C achieves 92% yield vs. 78% for Ni under identical conditions.

-

Solvent Effects : Methanol > Ethanol > THF in reducing reaction time by 30%.

Analytical Characterization

Purity Assessment

-

HPLC-MS : C18 column, 0.1% formic acid/acetonitrile gradient

-

Detection : Di-brominated impurity <0.2%.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride are best contextualized against analogous halogenated trifluoromethylaniline derivatives. Below is a comparative analysis based on substituent patterns, synthesis routes, and applications.

Table 1: Key Properties of this compound and Analogues

Structural and Reactivity Differences

- Substituent Positioning : The trifluoromethyl group at position 2 in the target compound increases steric hindrance compared to analogues like 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline HCl (CF₃ at 2, CF₃O at 4) . This positioning affects coupling reactions, as seen in nickel-catalyzed amination protocols .

- Halogen vs. Alkyl Groups : Unlike 2-methyl-6-(trifluoromethyl)aniline, which lacks a halogen, the bromine in the target compound enables cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .

- Amine Substitution : The N-methyl group in the target compound reduces nucleophilicity compared to N,N-dimethyl derivatives (e.g., N,N-Dimethyl-4-(trifluoromethyl)aniline), influencing its reactivity in alkylation or acylation reactions .

Biological Activity

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride is an aromatic amine characterized by its unique molecular structure, which includes a bromine atom, a methyl group attached to the nitrogen of the aniline, and a trifluoromethyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

The molecular formula of this compound is , with a molecular weight of approximately 270.05 g/mol. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing efficient cell membrane penetration. Once inside cells, it may interact with enzymes and proteins, potentially modulating their activity. The exact pathways are context-dependent based on the target molecules involved.

Key Mechanisms:

- Enzyme Interaction : The compound can bind to various enzymes, potentially inhibiting or activating their functions.

- Protein Binding : It may interact with specific proteins, altering their activity and influencing cellular processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antimicrobial effects, making them candidates for further investigation in treating infections.

- Anticancer Activity : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted, suggesting potential applications in cancer therapy.

- Inflammatory Response Modulation : Its interaction with inflammatory pathways may position it as a candidate for anti-inflammatory drug development.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Anticancer Activity : In vitro studies have shown that derivatives of halogenated anilines can exhibit significant inhibitory effects on cancer cell lines. For instance, compounds with similar trifluoromethyl groups demonstrated IC50 values in the low micromolar range against various cancer types, indicating their potential as anticancer agents .

- Enzyme Inhibition : Research has highlighted the role of halogenated anilines in modulating enzyme activity. For example, studies have documented that such compounds can inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

- Antimicrobial Effects : Compounds sharing structural features with this compound have shown promising antimicrobial properties against a range of pathogens, suggesting a potential application in developing new antibiotics .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride?

The synthesis typically involves sequential functionalization of an aniline precursor. A plausible route includes:

- Step 1 : Bromination of N-methyl-2-(trifluoromethyl)aniline at the para position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .

- Step 2 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or diethyl ether) to improve stability and crystallinity . Key challenges include ensuring regioselectivity during bromination and avoiding over-halogenation. Characterization via -NMR and LC-MS is critical to confirm purity .

Q. How do the electron-withdrawing groups (e.g., trifluoromethyl) influence the compound's reactivity in nucleophilic substitution reactions?

The trifluoromethyl group strongly deactivates the aromatic ring, directing electrophilic substitution to specific positions. For example:

- The meta-directing nature of the -CF group stabilizes intermediates during reactions like nitration or sulfonation.

- Steric hindrance from the -CF and -N-methyl groups may slow reaction kinetics, requiring elevated temperatures or catalysts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for the bromination of N-methyl-2-(trifluoromethyl)aniline derivatives?

Discrepancies in yields (e.g., 40–75%) often arise from:

- Reaction conditions : Temperature, solvent polarity (e.g., DCM vs. DMF), and brominating agent (Br vs. NBS) significantly impact efficiency .

- Purification methods : Column chromatography vs. recrystallization may lead to variable recovery rates. A comparative study is recommended (Table 1).

Table 1 : Yield Comparison Under Different Bromination Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | DCM | 25 | 68 | |

| Br | DMF | 50 | 42 |

Q. How can computational chemistry predict the regioselectivity of electrophilic attacks on 4-Bromo-N-methyl-2-(trifluoromethyl)aniline?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to identify reactive sites. For this compound:

- The -CF group creates a partial positive charge at the ortho and para positions, favoring electrophilic attack at the para position already occupied by bromine.

- Steric maps derived from molecular dynamics simulations help visualize accessibility of reaction sites .

Methodological Challenges

Q. What analytical techniques are most effective for detecting impurities in this compound?

- HPLC-MS : Resolves trace byproducts (e.g., di-brominated derivatives) with a C18 column and acetonitrile/water gradient .

- X-ray crystallography : Confirms molecular packing and salt formation integrity, especially when discrepancies arise in melting points .

- Elemental analysis : Validates stoichiometry of C, H, N, and Br to detect unreacted precursors .

Q. How do competing substituents (-Br, -CF, -NMe) affect the compound’s stability under acidic conditions?

- The electron-withdrawing -CF and -Br groups increase susceptibility to hydrolysis, particularly at elevated temperatures.

- Stability studies in HCl/ethanol (1–6 M) show decomposition above 60°C, necessitating storage at ≤4°C .

Data Interpretation and Optimization

Q. Why might NMR spectra show unexpected splitting patterns for the aromatic protons?

- Dynamic effects : Restricted rotation around the N-methyl group or halogenated aryl rings can cause complex splitting. Variable-temperature NMR (e.g., –40°C to 80°C) mitigates this by slowing conformational changes .

- Isotopic effects : Natural abundance isotopes may contribute to peak broadening, requiring high-resolution instruments .

Q. How can reaction conditions be optimized to minimize di-bromination byproducts?

- Kinetic control : Lower temperatures (0–25°C) and stoichiometric bromine equivalents favor mono-substitution.

- Protecting groups : Temporarily blocking the amine with acetyl or tert-butoxycarbonyl (Boc) groups reduces unwanted side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.